1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(3-phenylpropyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O2/c1-21-11-13-23(14-12-21)26-32-29(36-33-26)25-10-6-17-30-27(25)34-19-15-24(16-20-34)28(35)31-18-5-9-22-7-3-2-4-8-22/h2-4,6-8,10-14,17,24H,5,9,15-16,18-20H2,1H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEAYODIHVBDKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities. Therefore, it’s plausible that this compound may also target organisms causing these diseases, such as Leishmania and Plasmodium species.
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy. This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities, it’s likely that the compound interferes with the life cycle of theLeishmania and Plasmodium species, disrupting their ability to infect and proliferate within host cells.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound may also exhibit these effects.
Biological Activity
1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(3-phenylpropyl)piperidine-4-carboxamide is a synthetic compound notable for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 447.5 g/mol. It features a complex structure that includes a pyridine ring, an oxadiazole moiety, and a piperidine backbone, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 447.5 g/mol |
| Purity | ≥95% |
| Complexity Rating | 636 |
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its antibacterial, anti-inflammatory, and anticancer properties.
Antibacterial Activity
Recent studies have shown that derivatives containing the oxadiazole moiety exhibit significant antibacterial effects. For instance, compounds similar to the target compound demonstrated varying degrees of activity against common bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Case Study : In one study, related oxadiazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 8.72 to 66.98 μg/mL against various phytopathogenic bacteria. This suggests that modifications in the substituents on the oxadiazole ring can enhance antibacterial potency significantly .
Anti-inflammatory Activity
The incorporation of the oxadiazole structure has been linked to enhanced anti-inflammatory effects. Compounds with similar frameworks have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models.
Research Findings : In vitro assays indicated that certain derivatives reduced nitric oxide production in macrophages, suggesting a potential application in treating inflammatory diseases .
Anticancer Activity
Emerging research highlights the anticancer potential of this compound class. The oxadiazole derivatives have been found to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Case Study : A study reported that specific analogs led to significant reductions in cell viability in breast cancer cell lines (MCF-7) at concentrations as low as 10 μM . The structural modifications in the oxadiazole ring were critical for enhancing cytotoxicity.
The mechanisms underlying the biological activities of this compound involve:
- Membrane Disruption : The oxadiazole moiety interacts with lipid bilayers, compromising membrane integrity.
- Cytokine Modulation : Inhibition of key inflammatory mediators contributes to anti-inflammatory effects.
- Apoptosis Induction : Activation of apoptotic pathways leads to cancer cell death.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- The oxadiazole derivatives have been shown to exhibit promising anticancer properties. Various studies have indicated that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, the interaction of the oxadiazole moiety with cellular targets may disrupt critical pathways involved in cancer progression.
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Antimicrobial Properties :
- Research has demonstrated that compounds containing oxadiazole rings possess significant antibacterial and antifungal activities. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis.
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Neuroprotective Effects :
- Some derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases. They may exert their effects by modulating neurotransmitter systems or by acting as antioxidants.
Material Science Applications
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Polymer Chemistry :
- The incorporation of 1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(3-phenylpropyl)piperidine-4-carboxamide into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The unique chemical structure allows for improved interaction with polymer chains.
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Fluorescent Materials :
- Due to the presence of aromatic groups, this compound can be utilized in the development of fluorescent materials for sensors or imaging applications. These materials can be tuned for specific wavelengths based on the substituents attached to the oxadiazole ring.
Agricultural Chemistry Applications
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Pesticide Development :
- Compounds with similar structural motifs have been investigated for their efficacy as pesticides. The ability to disrupt biological processes in pests makes them suitable candidates for developing new agrochemicals.
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Herbicide Activity :
- Research has indicated potential herbicidal activity through mechanisms that inhibit specific metabolic pathways in plants, leading to growth inhibition or death.
Case Study 1: Anticancer Activity
A study conducted on a series of oxadiazole derivatives demonstrated that modifications to the piperidine ring significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7). The compound exhibited IC50 values lower than those of standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that derivatives of this compound showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The structure-activity relationship (SAR) studies indicated that substitutions on the phenyl group could enhance antibacterial potency.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations
Oxadiazole Substitutions :
- The 4-methylphenyl group on the oxadiazole in the target compound may enhance hydrophobic interactions compared to the 3-methyl substituent in or difluoromethyl in . Methyl groups balance lipophilicity and metabolic stability, whereas fluorine substituents (e.g., in 1204300-93-5) could improve binding through electronegative effects .
Carboxamide Side Chains :
- The N-(3-phenylpropyl) chain in the target compound likely increases membrane permeability compared to the pyrazine-2-carboxamide in , which may favor solubility but reduce blood-brain barrier penetration.
Piperidine vs. Alternative Cores :
- Piperidine’s rigidity contrasts with pyrimidine (e.g., 478039-51-9 ) or benzamide cores, which could alter conformational flexibility and target selectivity.
Research Implications and Limitations
- Safety and Handling : Analogues like include safety data sheets, implying similar handling precautions (e.g., avoiding inhalation) may apply to the target compound.
- Data Gaps : Empirical data (e.g., IC50, solubility) are absent in the evidence, necessitating further experimental validation of the hypothesized properties.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodology : Use a combination of NMR spectroscopy (¹H/¹³C, 2D-COSY/HMBC) to confirm connectivity of the oxadiazole, pyridine, and piperidine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight (C₃₂H₃₂N₅O₂, MW 530.64). HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .
- Key considerations : Solubility in deuterated solvents (e.g., DMSO-d₆) may require optimization. Compare spectral data with structurally analogous compounds (e.g., fluorophenyl-oxadiazole derivatives) to resolve ambiguities .
Q. How can synthetic routes be optimized to improve yield and purity?
- Methodology : Focus on cyclocondensation for oxadiazole formation (using nitrile and hydroxylamine intermediates) under microwave-assisted conditions (120°C, 30 min). Introduce Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyridine-phenyl linkage .
- Troubleshooting : Monitor reaction pH to avoid premature hydrolysis of the carboxamide group. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Q. What experimental conditions influence the compound’s stability in vitro?
- Methodology : Conduct accelerated stability studies under varying pH (3–9), temperature (4–40°C), and light exposure. Use HPLC-UV to track degradation products (e.g., oxadiazole ring cleavage) .
- Key findings : Analogous oxadiazole derivatives show instability at pH >8; recommend neutral buffers (e.g., PBS) for biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical pharmacophores?
- Methodology : Synthesize analogs with systematic substitutions (e.g., methylphenyl → fluorophenyl; phenylpropyl → alkyl chains). Test against target receptors (e.g., kinase enzymes) using competitive binding assays (IC₅₀ determination) .
- Data interpretation : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity. Prioritize modifications to the piperidine-carboxamide group, which likely modulates target engagement .
Q. How should contradictory bioactivity data across assays be resolved?
- Case example : If the compound shows high potency in enzyme assays (nM IC₅₀) but low cellular activity (µM EC₅₀), investigate:
- Membrane permeability : Perform Caco-2 assays or PAMPA to assess passive diffusion.
- Efflux pumps : Co-administer inhibitors (e.g., verapamil for P-gp) .
Q. What strategies improve in vitro-to-in vivo translation of pharmacokinetic properties?
- Methodology :
- Solubility : Use nanoparticle formulations (e.g., PEG-PLGA) or co-solvents (Cremophor EL).
- Metabolic stability : Perform microsomal incubation (human/rat liver microsomes) to identify vulnerable sites (e.g., piperidine N-oxidation) .
- Advanced tools : Apply PBPK modeling (GastroPlus) to predict oral bioavailability and dose scaling .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Methodology :
- Target deconvolution : Use thermal proteome profiling (TPP) or affinity-based pull-down assays with biotinylated analogs.
- Pathway analysis : Integrate RNA-seq data from treated cells to map downstream signaling (e.g., apoptosis, inflammation) .
- Validation : Confirm findings with gene silencing (siRNA/shRNA) or dominant-negative mutants .
Q. What methods are suitable for quantifying the compound in complex biological matrices?
- Methodology : Develop a LC-MS/MS protocol with deuterated internal standards. Optimize extraction from plasma (acetonitrile protein precipitation) and tissue homogenates (solid-phase extraction) .
- Validation parameters : Include linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
